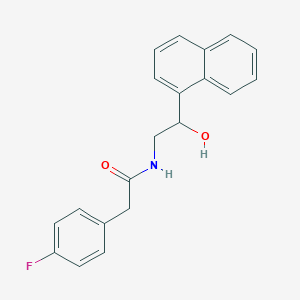

2-(4-氟苯基)-N-(2-羟基-2-(萘-1-基)乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

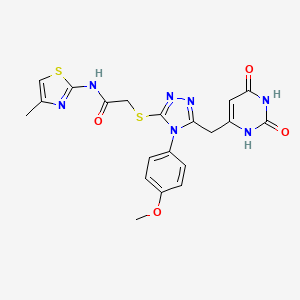

The compound "2-(4-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential biological activities, including antiproliferative effects against various cancer cell lines. Although the specific compound is not directly mentioned in the provided papers, similar compounds with naphthalene and acetamide moieties have been synthesized and evaluated for their biological activities, suggesting a possible interest in this compound for pharmaceutical research .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting with basic building blocks like naphthalene derivatives and proceeding through various functionalization reactions such as chloroacetylation, alkylation, and condensation . For instance, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives involves N-chloroacetylation and N-alkylation of a naphthalene-thiophene propan-1-amine precursor . These methods could potentially be adapted to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR, IR, and MS, which provide information about the functional groups present and the overall molecular architecture . Crystal structure determination through single-crystal X-ray diffraction has also been employed to elucidate the absolute configuration and noncovalent interactions within the crystal lattice of similar compounds . These techniques would be essential for confirming the structure of "2-(4-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide" once synthesized.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the substituents on the naphthalene ring and the acetamide nitrogen. For example, the presence of a hydroxamate group in N-hydroxy-2-(naphthalen-2-ylsulfanyl)-acetamide confers the ability to chelate metal ions, which is crucial for its inhibition of aminopeptidase N . Similarly, the electron-withdrawing or electron-donating nature of substituents can affect the compound's reactivity towards nucleophiles and electrophiles, which is important for understanding its potential interactions in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For instance, the presence of a fluorine atom on the phenyl ring could increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties. The cytotoxicity and redox profile of similar compounds have been assessed using in vitro assays, providing insights into their potential therapeutic applications and safety profiles . These properties would need to be characterized for "2-(4-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide" to evaluate its suitability for further development.

科学研究应用

抗帕金森病活性

研究已经集中在合成包含萘基团的新型衍生物,展示了潜在的抗帕金森病活性。例如,携带萘基团的噻唑烷酮衍生物在动物模型中显示出显著的抗帕金森病活性,突显了这类化合物在治疗神经退行性疾病中的潜力(Gomathy等,2012)。

抗癌筛选

通过点击化学合成的化合物,包含萘衍生物,已经被评估其抗癌特性。这些研究揭示了某些合成分子对各种癌细胞系,包括中枢神经系统、黑色素瘤和乳腺癌细胞系,表现出强大的抑制活性,表明了萘衍生物在新型抗癌药物开发中的作用(Dhuda et al., 2021)。

抗艾滋病毒药物

对包含萘结构的乙酰胺衍生物进行的密度泛函理论(DFT)研究揭示了它们作为抗艾滋病毒药物的潜力。这些研究突出了与生物分子的局部反应性和相互作用机制,暗示某些衍生物可能是强效的抗艾滋病毒药剂,进一步推动了寻找有效的抗HIV治疗方法(Oftadeh et al., 2013)。

荧光和光物理研究

萘衍生物已被用于研究其与生物分子如牛血清白蛋白(BSA)的相互作用,揭示了结合机制和荧光特性的见解。这些研究有助于理解这些化合物如何与蛋白质相互作用,这对于开发诊断工具和理解药物-蛋白质相互作用至关重要(Ghosh et al., 2016)。

神经退行性疾病

利用与2-(4-氟苯基)-N-(2-羟基-2-(萘-1-基)乙基)乙酰胺相关的化合物进行阿尔茨海默病成像的研究具有开创性意义。研究表明,这类化合物可以结合到活体患者的神经原纤维缠结和β-淀粉样斑块,提供了一种无创的方法来诊断和监测阿尔茨海默病的进展,从而为理解和治疗神经退行性疾病开辟了新途径(Shoghi-Jadid et al., 2002)。

属性

IUPAC Name |

2-(4-fluorophenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO2/c21-16-10-8-14(9-11-16)12-20(24)22-13-19(23)18-7-3-5-15-4-1-2-6-17(15)18/h1-11,19,23H,12-13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZYVJOKQKVYBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)CC3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2484454.png)

![1-benzyl-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2484458.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2484462.png)

![3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2484464.png)

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2484469.png)

![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione](/img/structure/B2484475.png)

![(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2484476.png)